Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate
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Overview
Description
Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid and features both fluorine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-3,4-dihydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dihydroxy-2-methylbenzoate: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness
Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential drug candidate .
Biological Activity
Methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure that includes a fluorine atom and hydroxyl groups, which are known to enhance biological activity through various mechanisms. The presence of these functional groups allows for interactions with biological targets such as enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate physiological processes.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activities
- Antiviral Properties : Recent studies indicate that compounds similar to this compound exhibit significant antiviral activity against Hepatitis B virus (HBV) and other viral pathogens. For instance, related compounds demonstrated effective inhibition in cell-based assays with low EC50 values .
- Antioxidant Effects : Research has shown that methyl 3,4-dihydroxybenzoate (a related compound) can alleviate toxic effects from fluoride exposure by modulating bioavailability and oxidative stress markers in A549 cells . This suggests that this compound may possess similar protective effects.
- Anti-inflammatory Activity : The compound's structural features may confer anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
Study on Antiviral Activity
A study investigated the antiviral efficacy of a series of fluorinated benzoates against HBV. This compound was included in the screening and showed promising results in inhibiting viral replication in vitro .
Compound | EC50 (nM) | Viral Target |
---|---|---|
This compound | TBD | HBV |
Prodrug 39 | 7.8 | HBV |
Antioxidant Study
In vivo studies utilizing methyl 3,4-dihydroxybenzoate demonstrated a reduction in fluoride-induced oxidative stress at doses of 25 or 50 mg/kg body weight per day. This study highlighted the compound's ability to restore cellular integrity and function .
Properties
Molecular Formula |
C9H9FO4 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
methyl 5-fluoro-3,4-dihydroxy-2-methylbenzoate |
InChI |
InChI=1S/C9H9FO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3 |
InChI Key |
QSSQPVOLTGAACH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)OC)F)O)O |
Origin of Product |
United States |
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